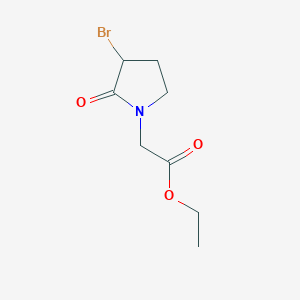
1-Pyrrolidineacetic acid, 3-bromo-2-oxo-, ethyl ester
Overview
Description
1-Pyrrolidineacetic acid, 3-bromo-2-oxo-, ethyl ester is a useful research compound. Its molecular formula is C8H12BrNO3 and its molecular weight is 250.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Biotechnological Production of Valuable Chemicals
Lactic acid, a key hydroxycarboxylic acid, is produced commercially through the fermentation of sugars present in biomass. This process is crucial for synthesizing biodegradable polymers and serves as a feedstock for green chemistry. Derivatives of lactic acid, such as pyruvic acid, acrylic acid, 1,2-propanediol, and lactate ester, can be produced via chemical and biotechnological routes. This highlights the potential for 1-Pyrrolidineacetic acid derivatives in green chemistry applications, particularly in the synthesis of environmentally friendly materials and chemicals (Gao, Ma, & Xu, 2011).
Analysis and Toxicity of Ester Compounds
Research on fatty acid esters of 3-monochloropropane-1,2-diol (3-MCPD esters) and ethyl carbamate highlights concerns regarding the potential toxicity of certain ester compounds. These studies underline the importance of understanding the toxicological profiles of chemical compounds, including esters, in food safety and pharmaceutical development (Gao, Li, Huang, & Yu, 2019); (Weber & Sharypov, 2009). This information is crucial for the development and safety assessment of new chemical entities, including those related to 1-Pyrrolidineacetic acid derivatives.
Potential for Novel CNS Acting Drugs
Heterocyclic compounds with heteroatoms such as nitrogen, sulfur, and oxygen form a significant class of organic compounds with potential CNS activity. This suggests a potential research direction for derivatives of 1-Pyrrolidineacetic acid in the development of new central nervous system (CNS) acting drugs, considering the structural similarities and functional groups involved (Saganuwan, 2017).
Catalytic Production of Polyphenolic Esters
The catalytic production of polyphenolic esters (PEs) from biomass feedstocks is an area of growing interest. PEs are known for their anti-oxidative effects, indicating the broader applicability of ester synthesis from natural compounds for pharmaceutical and material science applications. This research area might encompass the synthesis and application of 1-Pyrrolidineacetic acid derivatives in creating valuable compounds with specific activities (Faggiano, Ricciardi, & Proto, 2022).
Properties
IUPAC Name |
ethyl 2-(3-bromo-2-oxopyrrolidin-1-yl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12BrNO3/c1-2-13-7(11)5-10-4-3-6(9)8(10)12/h6H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPRWQADZAJHZQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1CCC(C1=O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


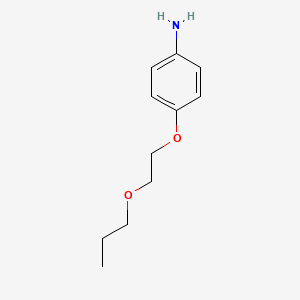

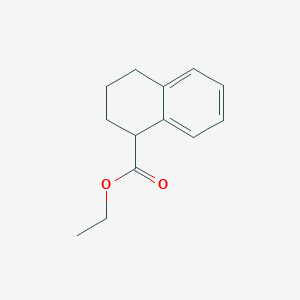
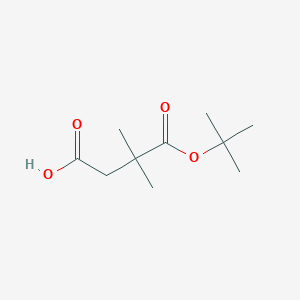
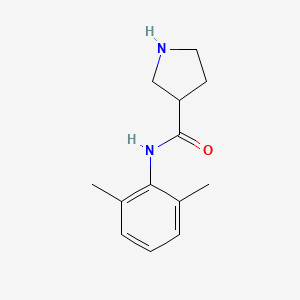
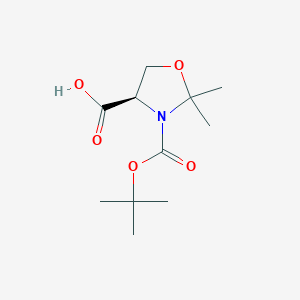

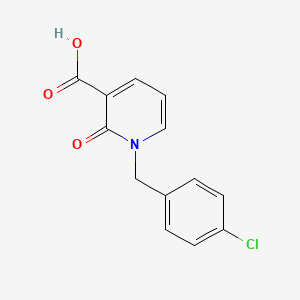




![N-(3-chlorophenyl)-N-[(4-methoxyphenyl)sulfonyl]glycine](/img/structure/B3148973.png)
